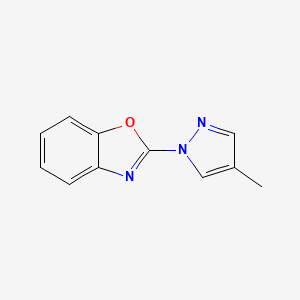

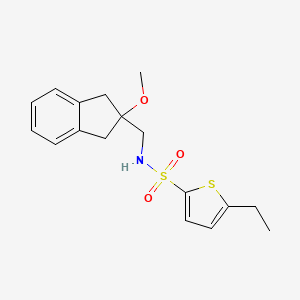

![molecular formula C23H17ClFN5O B2418124 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 892359-58-9](/img/structure/B2418124.png)

7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups and rings, including a quinazolinone ring and a triazole ring . These types of compounds are often studied for their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Detailed information about its structure would typically be obtained through techniques like 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For instance, the amide, amine, carbonyl, azide, and alkyne groups in similar compounds are often reactive centers in synthesis reactions .Applications De Recherche Scientifique

Anticancer Activity

Research into similar compounds, like 1,2,4-triazolo[4,3-a]-quinoline derivatives, has shown potential in anticancer activities. Specifically, certain derivatives have demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines through in vitro screenings, highlighting the structural requirements essential for this activity. These findings suggest a promising direction for the development of new anticancer agents based on the core structural motif similar to 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Reddy et al., 2015).

Anti-inflammatory Activity

Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives have been developed and shown to improve solubility and display potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory properties. This research provides insights into the potential for designing new anti-inflammatory drugs leveraging the fluorine substitution strategy, which could be applicable to compounds like 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Sun et al., 2019).

Antimicrobial and Nematicidal Properties

The development of new 1,2,4-triazole derivatives has demonstrated good to moderate antimicrobial activities against a range of microorganisms, suggesting the potential for such compounds in addressing infectious diseases. This area of research is significant for the development of new antimicrobial agents, potentially including derivatives of 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine (Bektaş et al., 2007).

Antihistaminic Agents

Research into similar triazoloquinazoline derivatives has shown potential as new classes of H1-antihistaminic agents. These compounds have been tested for in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This suggests that derivatives of 7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine could be explored for their potential as antihistaminic agents with minimal sedative effects (Alagarsamy et al., 2008; Alagarsamy et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

7-chloro-3-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClFN5O/c1-31-18-8-5-14(6-9-18)13-26-22-19-12-16(24)7-10-20(19)30-23(27-22)21(28-29-30)15-3-2-4-17(25)11-15/h2-12H,13H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGDXIWSYLIOJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClFN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-3-(3-fluorophenyl)-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)

![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)

![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2418050.png)

![3-Amino-4-(furan-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418058.png)

![(Z)-4-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2418060.png)